molecular formula C16H12ClF2N5S B10964005 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

Cat. No.: B10964005
M. Wt: 379.8 g/mol
InChI Key: SGTTZICSUQDZBQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a triazole ring, a thiourea group, and substituted phenyl rings. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Thiourea Group: The thiourea group is introduced by reacting the triazole intermediate with isothiocyanates under controlled conditions.

    Substitution on Phenyl Rings: The chlorination and fluorination of the phenyl rings are achieved using chlorinating and fluorinating agents, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl substituents.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Metal hydrides such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Reduced triazole or phenyl derivatives.

    Substitution Products: Phenyl rings substituted with various functional groups.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
  • 1-(4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
  • 1-(3-chloro-4-fluorophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea

Uniqueness: 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and fluoro substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12ClF2N5S

Molecular Weight

379.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea

InChI

InChI=1S/C16H12ClF2N5S/c17-13-7-12(4-5-14(13)19)21-16(25)22-15-20-9-24(23-15)8-10-2-1-3-11(18)6-10/h1-7,9H,8H2,(H2,21,22,23,25)

InChI Key

SGTTZICSUQDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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